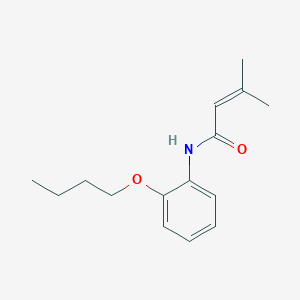

N-(2-butoxyphenyl)-3-methyl-2-butenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-butoxyphenyl)-3-methyl-2-butenamide, also known as Flufenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in 1963 and has been extensively studied for its therapeutic potential in various diseases. Flufenamic acid is a potent inhibitor of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.

Mécanisme D'action

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, flufenamic acid reduces inflammation and pain, and may also have antipyretic effects.

Biochemical and physiological effects:

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases. It has also been shown to affect ion channels, such as the TRPM7 ion channel, which is involved in magnesium homeostasis. In addition, flufenamic acid has been shown to affect various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid is a widely used tool compound in scientific research, due to its potent inhibitory effects on cyclooxygenases and its wide range of pharmacological effects. However, it also has some limitations, such as its potential to interact with other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Moreover, its solubility and stability properties may limit its use in certain experimental settings.

Orientations Futures

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has a wide range of potential therapeutic applications, and further research is needed to explore its full therapeutic potential. Some of the future directions for research on flufenamic acid include:

1. Investigating its potential as a therapeutic agent for cancer, inflammatory disorders, and cardiovascular diseases.

2. Exploring its effects on ion channels and other signaling pathways, and their potential therapeutic implications.

3. Developing new analogs of flufenamic acid with improved pharmacological properties and selectivity.

4. Investigating its potential as a tool compound for studying the role of prostaglandins and other lipid mediators in various physiological and pathological processes.

In conclusion, N-(2-butoxyphenyl)-3-methyl-2-butenamide acid is a potent inhibitor of cyclooxygenase enzymes that has been extensively studied for its potential therapeutic applications in various diseases. It has a wide range of pharmacological effects and has been used as a tool compound in scientific research. Further research is needed to explore its full therapeutic potential and to develop new analogs with improved pharmacological properties.

Méthodes De Synthèse

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid can be synthesized by the reaction of 2-butoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with thionyl chloride and then with potassium carbonate. The final product is obtained by the reaction of the intermediate with 3-methyl-2-butenal.

Applications De Recherche Scientifique

N-(2-butoxyphenyl)-3-methyl-2-butenamide acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, flufenamic acid has been found to be effective in reducing inflammation and pain in various animal models of inflammatory disorders, such as arthritis and colitis. Moreover, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemic heart disease.

Propriétés

Nom du produit |

N-(2-butoxyphenyl)-3-methyl-2-butenamide |

|---|---|

Formule moléculaire |

C15H21NO2 |

Poids moléculaire |

247.33 g/mol |

Nom IUPAC |

N-(2-butoxyphenyl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17) |

Clé InChI |

MJWGRHPCAHJZBS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

SMILES canonique |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)

![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)

![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)

![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)

![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)

![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)

![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)